2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This polyhydroquinoline derivative features a hexahydroquinoline core substituted with a 2,5-dimethoxyphenyl group at the 4-position and a phenoxyethyl ester at the 3-carboxylate.
Properties
IUPAC Name |
2-phenoxyethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO6/c1-18-25(28(32)36-14-13-35-19-9-7-6-8-10-19)26(21-15-20(33-4)11-12-24(21)34-5)27-22(30-18)16-29(2,3)17-23(27)31/h6-12,15,26,30H,13-14,16-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKUHFFNZVCOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC(=C3)OC)OC)C(=O)OCCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of phenoxyethyl bromide, 2,5-dimethoxybenzaldehyde, and a suitable amine in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl or dimethoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives
Impact of Substituents
- Electron-Withdrawing Groups (e.g., Cl) : The 2-chlorophenyl analog exhibits potent antimicrobial activity, likely due to enhanced membrane penetration and interaction with bacterial targets .
- Electron-Donating Groups (e.g., OCH₃) : Methoxy groups in the target compound may improve antioxidant or anti-inflammatory effects by stabilizing radical intermediates .
Q & A
Q. What are the common synthetic routes for synthesizing 2-Phenoxyethyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with condensation of substituted benzaldehydes (e.g., 2,5-dimethoxybenzaldehyde) with amines to form imine intermediates, followed by cyclization with cyclohexanone derivatives. Acid catalysts (e.g., p-toluenesulfonic acid) are critical for efficient cyclization. Reaction conditions, such as temperature control (60–80°C) and solvent selection (e.g., ethanol or toluene), significantly impact yield. Post-synthesis purification via column chromatography ensures purity .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy (1H/13C): Confirms proton environments (e.g., methyl groups at 1.2–1.5 ppm) and carbon backbone.
- IR Spectroscopy: Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, ether linkages at ~1250 cm⁻¹).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., 447.5 g/mol) and fragmentation patterns.
- X-ray Crystallography: Resolves bond lengths/angles (e.g., hexahydroquinoline core geometry) .
Q. What physicochemical properties influence solubility and formulation in preclinical studies?
Methodological Answer:
- LogP Values: Hydrophobicity (e.g., XlogP ~4.1) derived from alkyl/aryl substituents necessitates co-solvents (e.g., DMSO:PBS mixtures) for in vitro assays.
- Polar Groups: The ester and hydroxyl moieties enable liposomal encapsulation to enhance bioavailability. Stability studies (HPLC-MS) under varying pH/temperature guide storage protocols .
Advanced Research Questions
Q. How can synthesis yield be optimized when scaling from milligram to gram quantities?
Methodological Answer:
- Solvent Optimization: Replace ethanol with polar aprotic solvents (e.g., DMF) to improve reagent solubility.
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Process Monitoring: Use inline FTIR or TLC to track reaction progress. Pilot-scale reactors with controlled stirring/aeration minimize side products .
Q. What strategies resolve contradictions in reported biological activities of hexahydroquinoline derivatives?
Methodological Answer:
- Standardized Assays: Replicate studies using consistent cell lines (e.g., RAW 264.7 for anti-inflammatory activity) and concentrations (IC50 comparisons).
- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., methoxy vs. chloro groups) to isolate pharmacophores. For example, 3-hydroxyphenyl analogs show enhanced enzyme inhibition (COX-2) compared to dichlorophenyl variants .
Q. How can molecular docking predict interactions with enzyme targets like cyclooxygenase (COX-2)?
Methodological Answer:
Q. What analytical methods assess stability and degradation under accelerated storage conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- HPLC-MS Analysis: Track degradation products (e.g., ester hydrolysis to carboxylic acid).
- Kinetic Modeling: Determine shelf life using Arrhenius equations. Stability-indicating methods must resolve >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
